molecular formula C17H19N3O2 B4509115 2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide

2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide

Cat. No.: B4509115
M. Wt: 297.35 g/mol
InChI Key: QLQKMZKNUBNAOG-UHFFFAOYSA-N
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Description

2-Furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide is a benzimidazole-derived compound featuring a furan ring, a 2-methylpropyl substituent, and a carboxamide linker. Its molecular formula is C₁₉H₂₃N₃O₂, with a molecular weight of 325.4 g/mol . The benzimidazole core is synthesized via condensation of o-phenylenediamine with formic acid or aldehydes, followed by alkylation to introduce the 2-methylpropyl group. The furan-carboxamide moiety is appended through nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(2)11-20-14-7-4-3-6-13(14)19-16(20)10-18-17(21)15-8-5-9-22-15/h3-9,12H,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQKMZKNUBNAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function . The furan ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 2-methylpropyl group in the target compound enhances lipophilicity compared to smaller alkyl chains (e.g., ethyl or propyl) but reduces steric hindrance relative to bulkier substituents like 4-chlorophenoxypropyl . Phenoxy derivatives (e.g., 4-chlorophenoxypropyl in ) exhibit higher molecular weights and altered electronic profiles due to electron-withdrawing (-Cl) or donating (-OCH₃) groups, influencing binding to hydrophobic enzyme pockets .
  • Carboxamide Modifications :
    • N-Methylation (e.g., ) improves metabolic stability but may reduce hydrogen-bonding capacity with biological targets .

Key Findings:

  • Antimicrobial Potency: Chlorophenoxy and methoxyphenoxy derivatives () show superior activity compared to the target compound, likely due to enhanced hydrophobic interactions with microbial membranes .
  • Enzyme Inhibition: The target compound’s simpler substituent profile may limit its efficacy against DNA gyrase compared to methoxyphenoxy analogs (), but its moderate lipophilicity could favor urease inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide
Reactant of Route 2
Reactant of Route 2
2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide

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